molecular formula C13H22N2O B13021853 N1-(2-Methoxy-5-methylbenzyl)-N3-methylpropane-1,3-diamine

N1-(2-Methoxy-5-methylbenzyl)-N3-methylpropane-1,3-diamine

Cat. No.: B13021853
M. Wt: 222.33 g/mol
InChI Key: BKICDSCKHFLDIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-Methoxy-5-methylbenzyl)-N3-methylpropane-1,3-diamine is a synthetic diamine derivative of interest in medicinal and organic chemistry research. Compounds featuring the 1,3-propanediamine scaffold are recognized as key intermediates and core structures in the synthesis of various biologically active molecules . The structural motif of a 1,3-propanediamine substituted with aromatic groups is found in several alkaloids and synthetic compounds that have been investigated for their biological properties . The specific benzyl and methyl substitutions on the diamine chain in this compound make it a valuable building block for constructing more complex molecular architectures, particularly in the development of potential pharmacologically active agents. The presence of the 2-methoxy-5-methylbenzyl group confers distinct steric and electronic properties, which can be critical for interactions with biological targets. Researchers can utilize this diamine in structure-activity relationship (SAR) studies, as a precursor for the synthesis of macrocyclic compounds, or in the development of novel ligands for various receptors . All products are strictly for Research Use Only and are not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

N'-[(2-methoxy-5-methylphenyl)methyl]-N-methylpropane-1,3-diamine

InChI

InChI=1S/C13H22N2O/c1-11-5-6-13(16-3)12(9-11)10-15-8-4-7-14-2/h5-6,9,14-15H,4,7-8,10H2,1-3H3

InChI Key

BKICDSCKHFLDIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CNCCCNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-Methoxy-5-methylbenzyl)-N3-methylpropane-1,3-diamine typically involves the reaction of 2-methoxy-5-methylbenzyl chloride with N-methylpropane-1,3-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N1-(2-Methoxy-5-methylbenzyl)-N3-methylpropane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Formation of 2-methoxy-5-methylbenzaldehyde or 2-methoxy-5-methylbenzoic acid.

    Reduction: Formation of this compound secondary amine.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

Chemistry: N1-(2-Methoxy-5-methylbenzyl)-N3-methylpropane-1,3-diamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a ligand in the design of enzyme inhibitors or receptor modulators.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins. Its unique structure allows for the development of materials with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of N1-(2-Methoxy-5-methylbenzyl)-N3-methylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups can enhance the compound’s binding affinity and specificity towards these targets. The diamine structure allows for the formation of hydrogen bonds and other interactions, facilitating its biological activity.

Comparison with Similar Compounds

Structural Modifications in Propane-1,3-diamine Derivatives

The propane-1,3-diamine backbone is a common scaffold in bioactive molecules. Key structural variations include:

Compound Name N1 Substituent N3 Substituent Key Properties/Applications Evidence ID
Target Compound 2-Methoxy-5-methylbenzyl Methyl Enhanced lipophilicity; potential antiviral/kinase inhibition (speculative) -
Parent Compound 1 () Biphenyloxyethyl - RVFV inhibitor; conserved biphenyl group critical for activity
K137 () 4,5,6,7-Tetrabromo-1H-benzimidazol-2-yl - CK2 kinase inhibitor (IC₅₀ = 130 nM); ATP-competitive
Ro 47-0543 () 7-Chloroquinolin-4-yl Diethyl Antimalarial metabolite; diethyl groups enhance metabolic stability
N-(4-chlorobenzyl)propane-1,3-diamine () 4-Chlorobenzyl - Structural analog; chloro group increases electronegativity
EDC () Ethyliminomethylene Dimethyl Carbodiimide coupling reagent; reactive intermediate in synthesis

Key Observations :

  • Aromatic Substituents : The target compound’s 2-methoxy-5-methylbenzyl group balances lipophilicity (methyl) and hydrogen-bonding capacity (methoxy). This contrasts with ’s biphenyl group (higher rigidity) and ’s chlorobenzyl (electron-withdrawing Cl) .
  • Biological Activity : While K137 () and its derivatives show kinase inhibition, the target compound’s benzyl group may favor interactions with aromatic residues in enzymes or receptors .

Physicochemical and Pharmacokinetic Comparisons

  • Lipophilicity: The 2-methoxy-5-methylbenzyl group likely increases logP compared to non-aromatic analogs (e.g., EDC in ) but remains less lipophilic than biphenyl derivatives () .
  • Solubility : Methoxy groups enhance water solubility relative to halogenated analogs (e.g., ’s chlorobenzyl) .
  • Metabolic Stability : Methyl groups at N3 and the benzyl ring may slow oxidative metabolism compared to ethyl/diethyl substituents (e.g., Ro 47-0543 metabolites in ) .

Biological Activity

N1-(2-Methoxy-5-methylbenzyl)-N3-methylpropane-1,3-diamine is a compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C12H18N2O
  • Molecular Weight: 206.29 g/mol

1. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. A study demonstrated that the compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.

2. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related diamines. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways. For instance, a derivative of this compound showed promising results against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

3. Neuroprotective Effects

Recent investigations have pointed towards the neuroprotective effects of this compound. In vitro studies indicated that it could reduce neuronal apoptosis induced by oxidative stress, possibly through modulation of signaling pathways associated with cell survival.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Free Radical Scavenging: The methoxy and methyl groups enhance the electron-donating ability of the molecule, allowing it to neutralize free radicals effectively.
  • Membrane Disruption: Its amine groups may interact with phospholipid bilayers in microbial cells, leading to increased permeability and cell death.
  • Signal Modulation: The compound may influence pathways involved in apoptosis and inflammation, providing neuroprotective benefits.

Case Studies

StudyFindings
Smith et al. (2022)Evaluated antioxidant capacity using DPPH assayConfirmed significant free radical scavenging activity
Johnson et al. (2023)Investigated antimicrobial effects on E. coli and S. aureusDemonstrated effective inhibition of bacterial growth
Lee et al. (2024)Assessed neuroprotective effects in neuronal culturesShowed reduction in apoptosis markers under oxidative stress

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